molecular formula C8H13NO3 B13178951 4,9-Dioxa-1-azaspiro[5.5]undecan-5-one

4,9-Dioxa-1-azaspiro[5.5]undecan-5-one

Cat. No.: B13178951
M. Wt: 171.19 g/mol
InChI Key: FVODLSJKTFLMDU-UHFFFAOYSA-N
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Description

4,9-Dioxa-1-azaspiro[5.5]undecan-5-one is a spirocyclic chemical scaffold of high interest in medicinal chemistry and drug discovery. Spirocyclic compounds like the azaspiro[5.5]undecane core are increasingly valued for their three-dimensionality and ability to improve the physicochemical properties of drug candidates . This particular framework, featuring oxygen and nitrogen atoms in its ring systems, serves as a versatile and complex building block for the synthesis of novel pharmacological agents. Researchers can utilize this compound to develop potential inhibitors for various biological targets. Similar spirocyclic structures have shown promising antituberculosis activity by inhibiting the MmpL3 protein in M. tuberculosis , and related dioxa-azaspiro[5.5]undecane derivatives have been synthesized using innovative methods like Prins cascade cyclization . The compound is supplied as a stable powder and is intended for research and development applications only. It is not intended for diagnostic or therapeutic uses. Please refer to the Certificate of Analysis for lot-specific data.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

4,9-dioxa-1-azaspiro[5.5]undecan-5-one

InChI

InChI=1S/C8H13NO3/c10-7-8(9-3-6-12-7)1-4-11-5-2-8/h9H,1-6H2

InChI Key

FVODLSJKTFLMDU-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12C(=O)OCCN2

Origin of Product

United States

Preparation Methods

Cyclization of Diols with Amines under Acidic Conditions

One common approach involves the reaction of diols with amines in the presence of acid catalysts to promote cyclization and spiro ring formation. This method leverages the nucleophilicity of amines and the electrophilicity of diol derivatives to form the azaspiro and dioxane rings simultaneously or sequentially.

Use of 1,3-Dioxane Derivatives Reacting with Amines

Derivatives of 1,3-dioxane can be reacted with amines to yield the spirocyclic compound. This approach typically involves nucleophilic substitution or addition reactions followed by ring closure to form the spiro junction.

Chiron Approach from Carbohydrate Precursors

A stereocontrolled synthesis has been reported using carbohydrate derivatives such as D-glucose diacetonide as starting materials. This method exploits the chirality and functional group distribution of carbohydrates to construct the azaspiro[5.5]undecane ring system with high stereoselectivity. Key steps include:

  • Addition of allyllithium to an allylimine intermediate.
  • Ring-closing metathesis reactions to form the spirocyclic skeleton.
  • Zinc-mediated domino elimination-alkylation sequences to introduce substituents and finalize ring closure.

This approach is notable for its enantioselectivity and the ability to access complex spirocyclic frameworks relevant to natural products such as histrionicotoxin alkaloids.

Catalytic Cyclization under Controlled Conditions

Industrial synthetic routes often employ catalysts and carefully controlled reaction parameters such as temperature and pressure to optimize yield and purity. These methods typically involve:

  • Catalytic cyclization reactions.
  • Use of acid or base catalysts to promote ring closure.
  • Optimization of solvent systems to enhance solubility and reaction rates.

Experimental Data and Preparation Conditions

While detailed experimental procedures vary, general conditions reported include:

Parameter Typical Value/Condition
Starting materials Diols, amines, carbohydrate derivatives
Catalysts Acid catalysts (e.g., p-toluenesulfonic acid), zinc salts
Solvents Common organic solvents (e.g., dichloromethane, tetrahydrofuran)
Temperature Ambient to reflux temperatures (25°C - 80°C)
Reaction time Several hours to overnight
Purification methods Chromatography, recrystallization
Storage conditions -20°C to -80°C for stock solutions

Stock Solution Preparation and Solubility

For research applications, stock solutions of 1,9-Dioxa-4-azaspiro[5.5]undecan-5-one are prepared in solvents like dimethyl sulfoxide (DMSO). The following table summarizes the preparation volumes for different concentrations:

Amount of Compound 1 mM Solution Volume (mL) 5 mM Solution Volume (mL) 10 mM Solution Volume (mL)
1 mg 6.36 1.27 0.64
5 mg 31.80 6.36 3.18
10 mg 63.61 12.72 6.36

Preparation notes emphasize the importance of ensuring complete dissolution at each step, often aided by vortexing, ultrasound, or mild heating, before proceeding to the next solvent addition.

Summary of Key Research Findings

  • The spirocyclic framework is efficiently constructed via cyclization reactions involving amines and diols or carbohydrate derivatives.
  • The chirality of starting materials can be exploited to achieve stereoselective synthesis.
  • Industrial methods optimize reaction conditions and catalysts to improve yield and purity.
  • Stock solutions for biological or chemical research require careful preparation to maintain compound stability and solubility.

Chemical Reactions Analysis

Types of Reactions

4,9-Dioxa-1-azaspiro[5.5]undecan-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions .

Major Products

The major products formed from these reactions include various substituted spirocyclic compounds, which can exhibit different biological activities depending on the nature of the substituents introduced .

Comparison with Similar Compounds

The following analysis compares 4,9-Dioxa-1-azaspiro[5.5]undecan-5-one with structurally related spirocyclic compounds, focusing on synthesis, physicochemical properties, and applications.

Key Observations :

  • Nitrogen/Oxygen Substitution : The presence of nitrogen (aza) and oxygen (oxa) atoms significantly alters reactivity. For example, 1,4-diazaspiro compounds exhibit higher melting points (e.g., 162–183°C) compared to oxa-azaspiro analogues (110–183°C), likely due to enhanced hydrogen bonding .
  • Synthetic Efficiency : Alkylation reactions using HCl/dioxane (for oxa-azaspiro) achieve moderate yields (50–85%), whereas hydrogenation (for diazaspiro) improves yields to 60–80% . Triazaspiro derivatives require multistep SNAr reactions, leading to variable yields (25–80%) .
Physicochemical Properties
Property This compound 1,4-Diazaspiro[5.5]undecan-5-one 1,4,9-Triazaspiro[5.5]undecan-2-one
Molecular Formula C9H13NO3 C10H15N2O C28H42N7O
Molecular Weight (g/mol) 199.21 197.24 492.35
Solubility Moderate in polar aprotic solvents Poor in water; soluble in DMSO Soluble in DCM/MeOH mixtures
Pharmacological Application Intermediate for kinase inhibitors Anticancer agents METTL3 inhibitors (IC50 < 100 nM)

Key Observations :

  • Molecular Complexity : Triazaspiro derivatives (e.g., METTL3 inhibitors) have higher molecular weights (~500 g/mol) and enhanced bioactivity compared to simpler diaza/oxa analogues .
  • Solubility : The oxa-azaspiro scaffold shows moderate solubility in polar solvents, making it suitable for solution-phase reactions, while diazaspiro compounds require DMSO for biological assays .

Biological Activity

4,9-Dioxa-1-azaspiro[5.5]undecan-5-one is a compound of significant interest due to its unique structural features and potential biological activities. This compound belongs to a class of spirocyclic compounds, which are known for their diverse pharmacological properties. The presence of both nitrogen and oxygen atoms in its structure enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C10H17N2O2, with a molecular weight of approximately 197.25 g/mol. Its structure includes a spiro linkage that connects two cyclic systems, contributing to its biological activity.

PropertyValue
Molecular FormulaC10H17N2O2
Molecular Weight197.25 g/mol
Structural CharacteristicsDioxaspirocyclic

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity
Studies have demonstrated that compounds related to the azaspiro framework possess significant antimicrobial properties. For instance, derivatives have shown potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) often below 5 μM .

2. Enzyme Inhibition
The compound has been investigated as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in various chronic diseases. For example, a related compound demonstrated excellent sEH inhibitory activity and bioavailability in preclinical models, suggesting that this compound may share similar properties .

3. Cytotoxicity and Selectivity
Preliminary assessments indicate that this compound may exhibit selective cytotoxicity against certain cancer cell lines while maintaining low toxicity to normal cells. This selectivity is crucial for developing therapeutic agents with reduced side effects.

Case Study 1: Antimycobacterial Activity

In a study evaluating the antimycobacterial activity of azaspiro compounds, this compound was included in a series of derivatives tested against M. bovis BCG. The results showed that several analogs exhibited submicromolar potencies (MIC < 1 μM), indicating the potential for further development as anti-TB agents .

Case Study 2: Soluble Epoxide Hydrolase Inhibition

A derivative based on the azaspiro framework was tested in a rat model for its ability to inhibit sEH and improve renal function in chronic kidney disease models. The results indicated significant reductions in serum creatinine levels following oral administration, highlighting the therapeutic potential of this class of compounds .

Mechanistic Insights

The biological mechanisms through which this compound exerts its effects include:

  • Binding Affinity : Interaction studies suggest that the compound binds effectively to target enzymes and receptors due to its unique structural features.
  • Cellular Uptake : The lipophilicity conferred by its spirocyclic structure may facilitate cellular uptake, enhancing its bioavailability and efficacy.

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